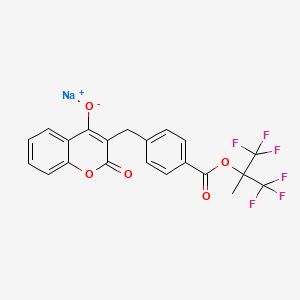

![molecular formula C17H15FN2O B611352 4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine CAS No. 1573029-17-0](/img/structure/B611352.png)

4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine

Descripción general

Descripción

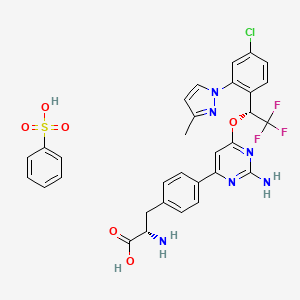

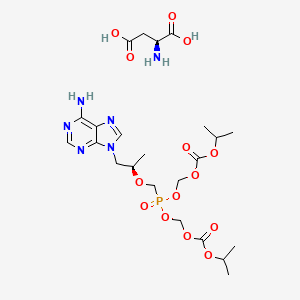

“4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine”, also known as THK-523, is a chemical compound with the molecular formula C17H15FN2O and a molecular weight of 282.31 g/mol . It is a selective Tau ligand, selectively binding to neurofibrillary tangles and neuropils in people with Alzheimer’s disease.

Molecular Structure Analysis

The molecular structure of “4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine” is complex, involving multiple functional groups including a fluoroethoxy group, a quinolinyl group, and a benzenamine group . The exact structure would require more detailed information or a structural diagram for full analysis.Aplicaciones Científicas De Investigación

Antitumor and Antimalarial Properties

A study by Elslager, Johnson, and Werbel (1983) synthesized a series of compounds related to 4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine, demonstrating potent antimalarial, antibacterial, and antitumor activities. Specifically, derivatives of these compounds, including trimetrexate, have shown a broad spectrum of antitumor effects (Elslager, Johnson, & Werbel, 1983).

Serotonin Transporter Imaging Agents

Parhi et al. (2007) developed ligands substituted at various positions of the phenyl ring of 4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine, showing high binding affinities to the serotonin transporter (SERT). These ligands, particularly the 18F labeled compounds, demonstrated excellent brain uptake and retention in rats, indicating potential as positron emission computed tomography imaging agents for mapping SERT binding sites in the brain (Parhi et al., 2007).

Smart Fluorescent Materials

Hariharan et al. (2016) researched halochromic isoquinoline compounds attached to mechanochromic triphenylamine, demonstrating their application in fabricating rewritable and self-erasable fluorescent platforms. These compounds, including derivatives of 4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine, showed unique temperature-dependent fluorescence enhancement, making them suitable for various fluorescent applications (Hariharan et al., 2016).

Chemosensors for Metal Ions

Li et al. (2014) developed a fluorescent sensor based on 4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine, showing high selectivity and sensitivity for Zn(2+) ions. This sensor, composed of a quinoline group, could distinguish Zn(2+) from Cd(2+) in solution, indicating its potential as a chemosensor for metal ions (Li et al., 2014).

Synthesis and Catalysis in Polymerization

Zhang and Wang (2009) reported the reaction of compounds related to 4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine with various agents to synthesize aluminum and zinc complexes. These complexes were utilized in the ring-opening polymerization of ε-caprolactone, indicating their application in polymer synthesis and catalysis (Zhang & Wang, 2009).

PET Imaging of the Serotonin Transporter

Wang et al. (2009) synthesized and evaluated a series of 4′-fluoroalkoxy–substituted, 18F-radiolabeled serotonin transporter imaging agents. These compounds, related to 4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine, demonstrated potential as PET radiotracers for serotonin transporter imaging in the brain (Wang et al., 2009).

Propiedades

IUPAC Name |

4-[6-(2-fluoroethoxy)quinolin-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O/c18-9-10-21-15-6-8-17-13(11-15)3-7-16(20-17)12-1-4-14(19)5-2-12/h1-8,11H,9-10,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJOXECWZKCGBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)OCCF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.